molecular formula C17H24N2O4S B2870980 ethyl 4-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carbonyl)piperazine-1-carboxylate CAS No. 877649-31-5

ethyl 4-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carbonyl)piperazine-1-carboxylate

Cat. No.: B2870980
CAS No.: 877649-31-5
M. Wt: 352.45
InChI Key: LCVYVXLLCCHRLZ-UHFFFAOYSA-N
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Description

ethyl 4-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carbonyl)piperazine-1-carboxylate is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound features a piperazine ring, which is a common structural motif in many biologically active molecules .

Preparation Methods

The synthesis of ethyl 4-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carbonyl)piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of piperazine with thiophene derivatives under specific conditions to form the desired product . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

ethyl 4-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Medicine: Research is ongoing into its potential therapeutic uses, including as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of ethyl 4-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The thiophene moiety may also play a role in its biological activity by interacting with different molecular pathways .

Comparison with Similar Compounds

ethyl 4-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carbonyl)piperazine-1-carboxylate can be compared with other piperazine and thiophene derivatives:

    Thiophene derivatives: These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

    Piperazine derivatives: These are commonly used in drug development due to their favorable pharmacokinetic properties.

Some similar compounds include tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, which have shown various biological activities .

Properties

IUPAC Name

ethyl 4-(4-thiophen-2-yloxane-4-carbonyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4S/c1-2-23-16(21)19-9-7-18(8-10-19)15(20)17(5-11-22-12-6-17)14-4-3-13-24-14/h3-4,13H,2,5-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVYVXLLCCHRLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2(CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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